9-Fluorenone-2-carboxylic acid

Ultrafast spectroscopy Hydrogen-bond dynamics Solution-phase characterization

Avoid experimental failure from regioisomeric contamination. This 2-carboxylic acid isomer is the peer-reviewed scaffold for tubulin-binding anticancer agents and Y³⁺/Yb³⁺ up-conversion coordination polymers; the 1- and 4-carboxylic acid isomers are not interchangeable. • Purity: ≥98% (HPLC), with CoA confirming positional identity. • Applications: Microtubule-disrupting pharmacophore precursor, 1D coordination polymer ligand, 2D-IR hydrogen-bond dynamics probe. • Supply: Bulk quantities available; trace metal analysis (≤10 ppm) ensured for materials applications.

Molecular Formula C14H8O3
Molecular Weight 224.21 g/mol
CAS No. 784-50-9
Cat. No. B017393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenone-2-carboxylic acid
CAS784-50-9
Synonyms9-Oxo-2-fluorenecarboxyic Acid;  2-Carboxyfluoren-9-one;  NSC 113321;  NSC 81258; 
Molecular FormulaC14H8O3
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
InChIKeyBJCTXUUKONLPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorenone-2-carboxylic Acid: Identity & Comparator Landscape


9-Fluorenone-2-carboxylic acid (CAS 784-50-9) is an aromatic ketocarboxylic acid belonging to the fluorenone derivative class, possessing a molecular formula of C14H8O3 and a molecular weight of 224.21 g/mol . As a substituted 9H-fluoren-9-one, the compound features a carbonyl group at the 9-position and a carboxylic acid moiety at the 2-position of the fused tricyclic fluorene framework. The regiochemistry of the carboxyl group fundamentally distinguishes this compound from its positional isomers, most notably 9-fluorenone-1-carboxylic acid (CAS 1573-92-8) and 9-fluorenone-4-carboxylic acid (CAS 6223-83-2), each of which exhibits distinct intermolecular interaction patterns, hydrogen-bonding propensities, and synthetic derivatization profiles that preclude simple interchangeability in research applications [1]. The compound is commercially available in technical and high-purity grades, with typical applications spanning pharmaceutical intermediate synthesis, materials chemistry, coordination polymer construction, and photochemical studies. Procurement decisions must account for the specific positional requirements of the target application, as substitution at the 2-position confers particular electronic and steric characteristics that directly influence downstream reactivity, crystal packing behavior, and biological activity relative to its 1- and 4-carboxylic acid congeners.

1 Positional isomer identity: 2-carboxylic acid regioisomer for structure-specific research requiring defined substitution geometry.
2 Research workflow fit: materials chemistry, synthetic building block, target-binding scaffold studies, and vibrational spectroscopy.
3 Grade selection: technical and high-purity grades available; confirm regioisomeric identity by HPLC or NMR to exclude positional isomer contamination.

Why Isomer Substitution Fails for 9-Fluorenone-2-carboxylic Acid


The procurement of a generic 'fluorenone carboxylic acid' without strict positional specification carries quantifiable experimental risk. Positional isomerism in the fluorenone carboxylic acid series produces discrete differences in intramolecular hydrogen-bonding architecture, intermolecular crystal packing, and solution-phase solvation dynamics that are non-transferable between regioisomers. For example, 17O NMR studies demonstrate that 9-fluorenone-1-carboxylic acid exhibits substantial keto carbonyl shielding (δ shift) attributable to intramolecular hydrogen bonding between the 1-carboxyl proton and the 9-keto oxygen [1]. This intramolecular interaction is sterically precluded in the 2-carboxylic acid isomer, resulting in fundamentally different ground-state electronic distributions and, consequently, divergent reactivity in nucleophilic addition, esterification, and metal-coordination reactions. Furthermore, the crystal-state behavior diverges significantly: the 2-carboxylic acid adopts a dimeric hydrogen-bonded arrangement via the carboxyl groups that is absent in the 1-isomer due to competing intramolecular hydrogen bonding [2]. In aqueous solution, 2D-IR spectroscopic analysis confirms that 9-fluorenone-2-carboxylic acid (FL-2) and 9-fluorenone-4-carboxylic acid (FL-4) exhibit measurably different vibrational frequency fluctuation dynamics, reflecting distinct local hydrogen-bond network topologies with surrounding water molecules [3]. These isomer-specific differences are not merely academic nuances; they directly translate to non-interchangeable performance in applications requiring precise molecular recognition, including tubulin-binding pharmacophore design where the 2-carboxylic acid scaffold enables specific 7-position functionalization that is not geometrically equivalent to modifications on the 1- or 4-carboxylic acid frameworks [4].

Risk factor
2-COOH (target)
1-COOH / 4-COOH (substitute)
Intramolecular H-bonding
No intramolecular H-bond between 2-COOH and 9-keto oxygen
1-COOH exhibits internal H-bond (¹⁷O NMR evidence); electronic distribution may differ significantly
Crystal packing
Forms dimeric H-bonded motif via carboxyl groups
1-COOH dimeric packing precluded by competing intramolecular H-bond; solid-state reactivity may not transfer
Solvation dynamics
Distinct FFCF decay profile in H₂O (2D-IR confirmed)
FL-4 shows measurably different vibrational frequency fluctuation dynamics; solution-phase behavior may shift

Quantitative Differential Evidence for 9-Fluorenone-2-carboxylic Acid


Vibrational Solvation Dynamics: 2- vs. 4-Carboxylic Acid

In a 2020 head-to-head 2D-IR spectroscopic comparison, 9-fluorenone-2-carboxylic acid (FL-2) exhibited measurably different vibrational frequency fluctuation dynamics relative to its 9-fluorenone-4-carboxylic acid (FL-4) isomer in aqueous solution [1]. The frequency-frequency correlation function (FFCF), which quantifies the time scale of hydrogen-bond network reorganization around the solute, revealed that FL-2 experiences distinct local solvation shell dynamics compared to FL-4. This difference arises from the distinct spatial relationship between the carboxyl hydrogen-bond donor/acceptor site and the fluorenone carbonyl in each isomer, which alters the local water structuring and hydrogen-bond exchange rates at the molecular interface.

Solvation Dynamics
Head-to-head
FL-2 exhibits distinct FFCF decay vs. FL-4 in aqueous solution by 2D-IR carbonyl probe
Solvation-shell behavior differs by carboxyl position
Exact time constants reported in full text; room-temperature H₂O
Ultrafast spectroscopy Hydrogen-bond dynamics Solution-phase characterization

Tubulin-Binding Pharmacophore Scaffold

9-Fluorenone-2-carboxylic acid serves as a validated scaffold for generating tubulin-interacting compounds with antiproliferative activity, a functional attribute not equivalently demonstrated for the 1-carboxylic or 4-carboxylic acid isomers in published peer-reviewed studies [1]. Introduction of hydrophobic substituents at the 7-position of the 9-fluorenone-2-carboxylic acid framework yields compounds with confirmed tubulin-binding capacity, as established by sedimentation assays, flow cytometry, and fluorescence microscopy [1]. The 2-carboxylic acid moiety provides a synthetically accessible handle for further derivatization while maintaining the correct spatial orientation for tubulin colchicine-site interactions, a geometric requirement that is not conserved across positional isomers. Antiproliferative activity has been confirmed on two distinct cancer cell lines [1].

Tubulin-Binding Scaffold
Class-level
2-COOH generates tubulin-binding compounds with reported antiproliferative assay response on two cell lines
Supports tubulin-targeting research fit
1-COOH and 4-COOH lack published scaffold validation
Medicinal chemistry Tubulin polymerization inhibitors Antiproliferative agents

Coordination Polymers with Up-Conversion Luminescence

9-Fluorenone-2-carboxylic acid (abbreviated FCA) has been successfully employed as a bridging ligand in the construction of 1D lanthanide coordination polymers (Ln-CPs) with the formula [Y₂(FCA)₆]ₙ, which upon Yb³⁺ doping exhibit bright ligand-based up-conversion luminescence (UCL) under 980 nm excitation [1]. This application demonstrates that the 2-carboxylic acid regioisomer possesses the correct carboxylate coordination geometry and π-conjugated framework to support metal-organic chain formation and energy transfer processes. Critically, the Yb³⁺-doped CP [Y₂-₂ₓYb₂ₓ(FCA)₆]ₙ at x = 0.7 composition (compound 4) achieves an absolute up-conversion quantum yield (UCQY) of 0.003% under 980 nm laser excitation at 10-15 W/cm² power density [1]. This represents the first demonstrated Ln³⁺-induced ligand UCL in coordination polymers, a functional material property that is structurally contingent on the specific ligand geometry conferred by the 2-carboxylic acid substitution pattern.

Up-Conversion Luminescence
Reported
UCQY = 0.003%[Y₂(FCA)₆]ₙ Yb³⁺-doped 1D CP, 980 nm excitation at 10–15 W/cm²
Supports lanthanide CP materials research
First Ln³⁺-induced ligand UCL in coordination polymers
Coordination polymers Lanthanide complexes Up-conversion luminescence

Yamaguchi Esterification Efficiency

In a comparative synthetic study employing the Yamaguchi protocol for the preparation of bicyclo[2.2.2]octene-based molecular tweezers, 9-fluorenone-2-carboxylic acid exhibited a reaction yield of 59% for bis-9-fluorenone-2-carboxylate formation, compared to 96% yield achieved with benzoic acid under identical conditions [1]. While the absolute yield with the 2-carboxylic acid substrate is lower than that of the simpler benzoic acid comparator, this 59% value provides a quantified baseline for reaction optimization and cost-of-goods calculations in larger-scale syntheses. The differential yield reflects the steric and electronic influence of the fused fluorenone framework relative to a monocyclic aromatic carboxylic acid. Direct comparative yield data for the 1-carboxylic and 4-carboxylic acid isomers in this specific transformation are not available, establishing the 2-isomer as the only regioisomer with published, quantified performance in this reaction manifold.

Yamaguchi Coupling
Reported
59% yieldbis-9-fluorenone-2-carboxylate formation via Yamaguchi protocol
Benchmark for synthesis feasibility assessment
Benzoic acid comparator: 96%; 1-/4-COOH data unavailable
Synthetic methodology Esterification Reaction optimization

Phototoxicity Differentiation vs. Parent Fluorenone

In an in vitro photohaemolysis assay examining structure-phototoxicity relationships, 9-fluorenone-2-carboxylic acid was evaluated alongside the unsubstituted parent compound 9-fluorenone and several benzophenone derivatives [1]. The study demonstrated that minor molecular modifications in the benzophenone/fluorenone series result in highly different phototoxic characteristics [1]. While quantitative photohaemolysis percentage values are not abstracted for direct numeric comparison, the inclusion of the 2-carboxylic acid derivative in a systematic SAR study establishes this compound as a chemically distinct entity with potentially divergent photobiological behavior relative to the unsubstituted 9-fluorenone. This differentiation is relevant for applications where inadvertent photosensitization poses a safety concern, such as in cosmetic ingredient screening, pharmaceutical candidate profiling, or environmental photodegradation studies.

Photobiological Response
Class-level
2-COOH photohaemolysis profile distinguishable from parent 9-fluorenone in vitro
Supports photobiological assessment context
Quantitative values require full-text access; human erythrocyte assay
Phototoxicity Safety assessment Structure-activity relationship

Industrial Synthesis via Molecular Oxygen Oxidation

A dedicated Japanese patent (JP2006199627A) assigned to Air Water Chemical Inc. describes an industrial method for producing high-purity 9-fluorenone-2-carboxylic acid via oxidation of 2-acetylfluorene with molecular oxygen in the presence of a heavy metal catalyst (cobalt/manganese) and a bromine component [1]. The process operates under conditions of 80-180°C and 0.5-5 MPa reaction pressure, employing inexpensive, industrially available raw materials to deliver pharmaceutical-grade product [1]. The existence of a process-specific patent for the 2-carboxylic acid isomer, with explicit claims regarding purity and pharmaceutical utility, underscores the commercial and regulatory recognition of this specific regioisomer as a distinct chemical entity warranting dedicated manufacturing intellectual property. No equivalent process patents specifically directed to the 1-carboxylic or 4-carboxylic acid isomers were identified in the search corpus, suggesting that industrial-scale production know-how for the 2-isomer is more formally codified.

Process Patent
Reported
JP2006199627A: O₂ oxidation of 2-acetylfluorene with Co/Mn/Br catalyst, 80–180 °C
Indicates isomer-specific process maturity
No equivalent dedicated process patents for 1-COOH or 4-COOH
Process chemistry Oxidation methodology Pharmaceutical manufacturing

Procurement-Optimized Application Scenarios


Tubulin-Targeting Antiproliferative Agents

Research groups focused on microtubule-disrupting anticancer agents should specify 9-fluorenone-2-carboxylic acid as the scaffold of choice based on its peer-reviewed validation as a tubulin-binding pharmacophore precursor [1]. The 2-carboxylic acid framework supports 7-position functionalization to generate compounds with confirmed antiproliferative activity across multiple cell lines [1]. Procurement of the 1-carboxylic or 4-carboxylic acid isomers would require de novo scaffold validation and is not supported by equivalent published biological activity data. Specifications should include purity ≥98% and detailed certificate of analysis confirming positional isomer identity by HPLC or NMR to exclude regioisomeric contamination.

Lanthanide Coordination Polymers for Up-Conversion Luminescence

Investigators synthesizing Y³⁺/Yb³⁺-based 1D coordination polymers for up-conversion luminescence applications must procure 9-fluorenone-2-carboxylic acid (FCA) as the bridging ligand of choice [2]. The [Y₂(FCA)₆]ₙ framework has demonstrated Yb³⁺-induced ligand UCL with a quantified absolute UCQY of 0.003% under 980 nm excitation [2]. The 2-carboxylic acid substitution pattern provides the correct carboxylate coordination geometry and π-conjugated electronic structure required for metal-organic chain propagation and energy transfer. Alternative regioisomers lack published precedent for this materials application and may fail to form the requisite 1D coordination polymer architecture. Procurement specifications should include trace metal analysis (≤10 ppm transition metals) to avoid unintended doping of the luminescent material.

Ultrafast Vibrational Spectroscopy of Hydrogen-Bond Dynamics

Spectroscopists investigating hydrogen-bond dynamics in aqueous solution should obtain both 9-fluorenone-2-carboxylic acid (FL-2) and 9-fluorenone-4-carboxylic acid (FL-4) as a comparative pair for 2D-IR studies [3]. The distinct vibrational frequency fluctuation dynamics between the two positional isomers provide a structurally controlled experimental system for probing how carboxyl group placement modulates local water structure and hydrogen-bond exchange rates [3]. This application requires high-purity material (≥99%) with rigorous exclusion of fluorescent impurities that could interfere with ultrafast spectroscopic signals. Procurement should specify that the two isomers be sourced from the same vendor lot series when possible to minimize batch-to-batch variability in comparative measurements.

Esterification and Cross-Coupling Reaction Optimization

Process chemists and synthetic methodologists should utilize 9-fluorenone-2-carboxylic acid as a representative fluorenone building block for Yamaguchi esterification optimization, where a baseline yield of 59% has been established for bis-fluorenone carboxylate formation [4]. This quantified performance metric enables rational reaction engineering and cost-of-goods assessment. Additionally, the 2-carboxylic acid scaffold can undergo further functionalization at the 7-position for Suzuki-Miyaura or other cross-coupling applications in pharmaceutical intermediate synthesis [1]. Procurement for synthetic applications should verify the material's melting point (>300°C, with sublimation) as a purity indicator, and ensure the absence of 2,7-dibromofluorenone contamination when sourcing from brominated precursor routes.

Application
Selection Property
Validation Focus
Microtubule-targeting antiproliferative research
Positional isomer identity (2-COOH) for reported tubulin-binding scaffold
Tubulin-binding assay and cell-model endpoint review
Lanthanide coordination polymer synthesis
Carboxylate coordination geometry at the 2-position for 1D chain propagation
Up-conversion quantum yield and CP architecture characterization
Ultrafast hydrogen-bond dynamics studies
Regioisomer-controlled solvation shell for comparative 2D-IR measurements
FFCF decay comparison between FL-2 and FL-4 isomers
Esterification and cross-coupling optimization
Established Yamaguchi coupling benchmark with 7-position derivatization handle
Reaction yield benchmarking and purity assessment

Technical Documentation Hub

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